N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Descripción
N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl group and an ethyl-linked cyanophenyl moiety. This compound belongs to a class of molecules designed for flavor enhancement, particularly as umami agonists targeting the TAS1R1/TAS1R3 receptor heterodimer . Its structural complexity arises from the combination of aromatic, heterocyclic, and amide functionalities, which contribute to its receptor-binding affinity and metabolic stability.
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S/c1-14-5-4-7-15(11-14)19-26-22-28(27-19)17(13-31-22)9-10-24-20(29)21(30)25-18-8-3-2-6-16(18)12-23/h2-8,11,13H,9-10H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCTWHLIVEYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the compound's synthesis, characterization, and biological evaluations, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is C22H18N6O2S. Its molecular weight is approximately 430.49 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole core structure known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors involving thiazolo and triazole derivatives. The detailed synthetic routes often include reactions with various amines and carbonyl compounds to yield the desired oxalamide structure.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer activity. For example:
- Cell Line Studies : A study evaluated the anticancer activity of various thiazolo derivatives against a panel of nearly 60 human cancer cell lines. The results showed that compounds with similar structures to N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide displayed potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific pathways associated with cell proliferation and survival. The presence of the thiazolo and triazole moieties is believed to enhance interaction with biological targets such as enzymes involved in cell signaling .
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies suggest that modifications to the thiazolo and triazole components can significantly influence the anticancer efficacy of these compounds. For instance:
- Substituent Effects : The introduction of different substituents on the aromatic rings or variations in the alkyl chain length has been shown to alter potency. Compounds with electron-donating groups generally exhibit enhanced activity compared to their electron-withdrawing counterparts .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Studies indicate good gastrointestinal absorption and moderate lipophilicity characteristics which are favorable for oral bioavailability .
- Toxicity Profile : Initial evaluations suggest a relatively safe toxicity profile with minimal adverse effects on normal somatic cells (e.g., HEK293 cell line), indicating potential for therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study in Leukemia : A derivative similar to N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide demonstrated significant cytotoxic effects against leukemia cell lines in vitro. The study reported IC50 values indicating effective inhibition at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 (TB) | 5.0 |
| Compound B | MOLT-4 | 3.5 |
| N1... | K562 | 4.8 |
Aplicaciones Científicas De Investigación
Based on the search results, here's what is known about the applications of N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide:
N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is identified as a research compound with the molecular formula and a molecular weight of 430.5 .
Thiazolo[3,2-b][1,2,4]triazole derivatives:
- Anticancer agents Several studies highlight the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in anticancer applications . Some compounds have exhibited excellent anticancer properties at a concentration of 10 μM, with some derivatives showing activity against cancer cell lines without harming normal somatic cells .
- Anti-infective agents Thiazolo[2,3-c][1,2,4]triazole derivatives are designed and synthesized for antimicrobial activity . These compounds are screened for their binding efficacies against antibacterial drug targets and evaluated for antimicrobial activity against bacterial and fungal strains, including M. tuberculosis and M. bovis .
Other applications:
- 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have demonstrated diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antioxidant, anticonvulsant, antihypertensive, and anti-aggregation properties . They have also been investigated as potential inhibitors of topoisomerase 1 (Top1) and phospholipase C-γ2 (PLC-γ2), which are relevant targets for cancer treatment .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is part of a broader family of oxalamide-based flavoring agents. Below is a detailed comparison with structurally and functionally related molecules:
Structural Analogues
Functional and Toxicological Differences
- Receptor Affinity: The cyanophenyl group in the target compound may enhance π-π interactions with the TAS1R1/TAS1R3 receptor compared to methoxy or ethoxy substituents in S336 . However, the absence of pyridine (as in S336) could reduce water solubility.
- Metabolism: Chlorinated derivatives (e.g., ) show slower hepatic clearance in rodent models compared to non-halogenated analogs, raising concerns about chronic toxicity .
- Regulatory Status : S336 has extensive safety data and approvals (WHO, FEMA), whereas thiazolo-triazole analogs like the target compound lack comprehensive evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
